REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6]OC)[C:3]([NH2:5])=[O:4].[CH3:9][N:10]([CH3:15])[CH2:11][CH2:12][CH2:13]N.N.[OH-].[Na+]>>[CH3:9][N:10]([CH3:15])[CH2:11][CH2:12][CH2:13][NH:5][C:3](=[O:4])[C:2]([CH3:6])=[CH2:1] |f:3.4|
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Name
|
|
Quantity
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117.2 g
|
Type
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reactant
|
Smiles
|
CC(C(=O)N)COC
|
Name
|
|
Quantity
|
107.3 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to cool
|
Type
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TEMPERATURE
|
Details
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the mixture is heated in a high vacuum at 90° to 110° C
|
Type
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CUSTOM
|
Details
|
The methanol is split off within about 30 minutes
|
Duration
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30 min
|
Type
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TEMPERATURE
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Details
|
The temperature is increased
|
Type
|
CUSTOM
|
Details
|
122 g (0.72 mole=72% of the theoretical yield) of colorless oil
|
Type
|
CUSTOM
|
Details
|
a Bp0.1 of 106°-110° C.
|
Type
|
DISTILLATION
|
Details
|
are distilled off
|
Name
|
|
Type
|
|
Smiles
|
CN(CCCNC(C(=C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |